molecular formula C18H19NO2 B12906587 Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine

Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine

Cat. No.: B12906587
M. Wt: 281.3 g/mol
InChI Key: UHQSNENBVWAUFE-MSOLQXFVSA-N
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Description

Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine is a heterocyclic compound characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine typically involves cycloaddition reactions. One common method is the (4+2) cycloaddition of nitroso compounds with conjugated dienes . This reaction can be catalyzed by chiral phosphoric acids, leading to high regio-, diastereo-, and enantioselectivity . Another approach involves the use of alkali bases such as cesium carbonate or potassium carbonate in intramolecular Michael addition reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reductive agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino alcohols.

Scientific Research Applications

Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of phenyl groups, which influence its reactivity and binding properties. This makes it a valuable compound for studying stereoselective reactions and developing targeted pharmaceuticals.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(2R,3aS)-2,3a-diphenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine

InChI

InChI=1S/C18H19NO2/c1-3-8-15(9-4-1)17-14-18(16-10-5-2-6-11-16)12-7-13-20-19(18)21-17/h1-6,8-11,17H,7,12-14H2/t17-,18+/m1/s1

InChI Key

UHQSNENBVWAUFE-MSOLQXFVSA-N

Isomeric SMILES

C1C[C@]2(C[C@@H](ON2OC1)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC2(CC(ON2OC1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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